molecular formula C11H18N4O4 B8697509 Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B8697509
M. Wt: 270.29 g/mol
InChI Key: BTQTUIKXCHFDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common method starts with the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The protected amine is then reacted with ethyl 1H-1,2,4-triazole-3-carboxylate under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The triazole ring may also play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the Boc-protected amine group, making it less versatile in certain synthetic applications.

    Methyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a different triazole isomer, which can lead to different chemical and biological properties.

Uniqueness

Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. The Boc-protected amine allows for selective deprotection and further functionalization, while the triazole ring offers potential biological activity and binding capabilities.

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H18N4O4/c1-5-18-9(16)8-13-7(14-15-8)6-12-10(17)19-11(2,3)4/h5-6H2,1-4H3,(H,12,17)(H,13,14,15)

InChI Key

BTQTUIKXCHFDSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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